molecular formula C7H5ClF3N3 B13139653 6-Chloro-3-(trifluoromethyl)picolinimidamide

6-Chloro-3-(trifluoromethyl)picolinimidamide

Cat. No.: B13139653
M. Wt: 223.58 g/mol
InChI Key: DJBYMZICWOBJGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-(trifluoromethyl)picolinimidamide is an organic compound with the molecular formula C7H6Cl2F3N3. It is known for its applications in various fields of scientific research and industry. This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and a picolinimidamide moiety, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-Chloro-3-(trifluoromethyl)picolinimidamide involves the reaction of 6-aminomethylpyridine with trifluoroacetic anhydride, followed by treatment with hydrochloric acid to yield the desired product[2][2]. The reaction conditions typically involve:

    Step 1: Reacting 6-aminomethylpyridine with trifluoroacetic anhydride in an inert atmosphere.

    Step 2: Treating the intermediate product with hydrochloric acid to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound often involve bulk synthesis techniques, ensuring high yield and purity. These methods may include:

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(trifluoromethyl)picolinimidamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Condensation Reactions: The compound can participate in condensation reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.

    Catalysts: Catalysts such as palladium or copper may be used to facilitate certain reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro group[2][2].

Scientific Research Applications

6-Chloro-3-(trifluoromethyl)picolinimidamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a catalyst in various reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Chloro-3-(trifluoromethyl)picolinimidamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

Comparison with Similar Compounds

Similar Compounds

    6-(Trifluoromethyl)pyridine-2-carboximidamide: Shares a similar trifluoromethyl group but lacks the chloro group.

    6-Chloro-3-(trifluoromethyl)pyridine: Similar structure but without the imidamide moiety.

Uniqueness

6-Chloro-3-(trifluoromethyl)picolinimidamide is unique due to the combination of its chloro, trifluoromethyl, and picolinimidamide groups, which confer distinct chemical properties and reactivity compared to similar compounds .

Properties

Molecular Formula

C7H5ClF3N3

Molecular Weight

223.58 g/mol

IUPAC Name

6-chloro-3-(trifluoromethyl)pyridine-2-carboximidamide

InChI

InChI=1S/C7H5ClF3N3/c8-4-2-1-3(7(9,10)11)5(14-4)6(12)13/h1-2H,(H3,12,13)

InChI Key

DJBYMZICWOBJGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1C(F)(F)F)C(=N)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.